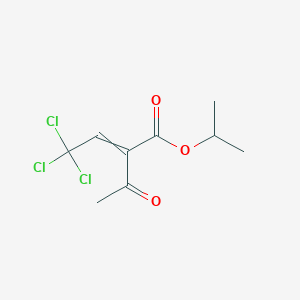
Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate is a chemical compound with the molecular formula C9H11O3Cl3. It is also known by its CAS number: 113966-13-5 . This compound belongs to the class of organic esters and contains both acetyl and trichlorobut-2-enoate functional groups.
Preparation Methods
Industrial Production: Industrial-scale production methods for this compound are not widely documented. Research and development in this area would be necessary to establish efficient and scalable processes.
Chemical Reactions Analysis
Reactivity: Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate may undergo various chemical reactions due to its functional groups. These reactions include:
Substitution Reactions: The chlorine atoms in the trichlorobut-2-enoate portion can be replaced by other nucleophiles.
Reduction Reactions: Reduction of the carbonyl group (acetyl) to an alcohol.
Oxidation Reactions: Oxidation of the alcohol group to a carbonyl group.
Substitution: Nucleophilic substitution reactions typically involve bases or nucleophiles (e.g., amines, thiols).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Major Products: The specific products formed from these reactions would depend on the reaction conditions and reagents used.
Scientific Research Applications
Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate’s applications extend across various scientific fields:
Chemistry: It can serve as a synthetic intermediate for other compounds.
Biology: Researchers might explore its biological activity, toxicity, or potential as a pharmacophore.
Medicine: Investigations into its medicinal properties, such as antimicrobial or anticancer effects.
Industry: If scalable production methods are developed, it could find use in specialty chemicals.
Mechanism of Action
The exact mechanism by which Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Unfortunately, direct comparisons with similar compounds are scarce in the literature. its unique combination of functional groups makes it an intriguing subject for further investigation.
Properties
CAS No. |
113966-13-5 |
|---|---|
Molecular Formula |
C9H11Cl3O3 |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C9H11Cl3O3/c1-5(2)15-8(14)7(6(3)13)4-9(10,11)12/h4-5H,1-3H3 |
InChI Key |
MUPDJIMHORDAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=CC(Cl)(Cl)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





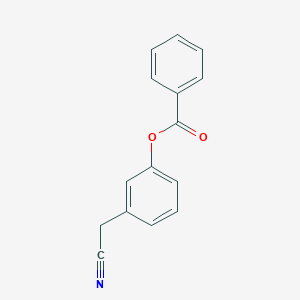

![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
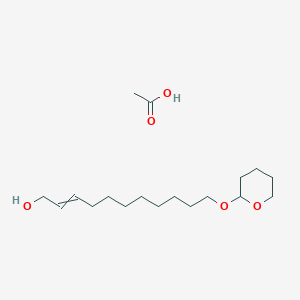
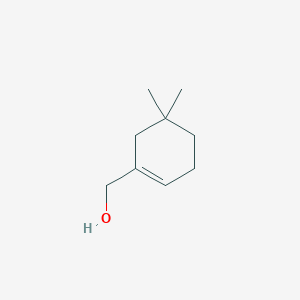
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
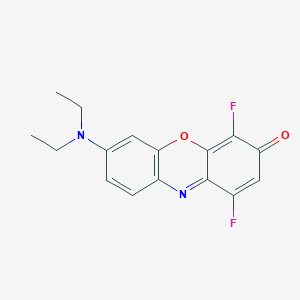
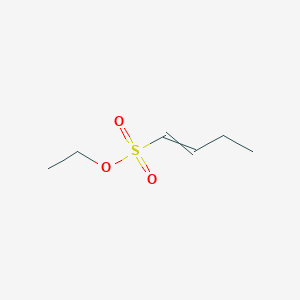
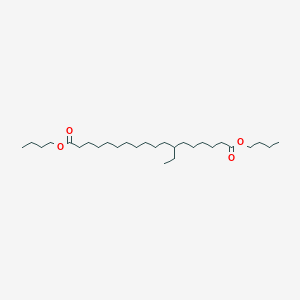
![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)
